

Spectral Data Analysis of 10-Deacetyltaxol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 10-Deacetyltaxol

Cat. No.: B021601

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This guide provides a comprehensive overview of the spectral data analysis of **10-Deacetyltaxol**, a key taxane derivative with significant applications in cancer research and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Introduction

10-Deacetyltaxol is a natural taxoid and a crucial precursor in the semi-synthesis of Paclitaxel (Taxol®), a widely used chemotherapeutic agent. Accurate structural elucidation and purity assessment of **10-Deacetyltaxol** are paramount for its use in pharmaceutical applications. This guide details the methodologies for acquiring and interpreting the NMR and MS spectra of **10-Deacetyltaxol**, presenting the data in a structured format for clarity and comparative analysis.

Spectroscopic Data

The structural integrity and purity of **10-Deacetyltaxol** are primarily determined through a combination of ^1H NMR, ^{13}C NMR, and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

^1H NMR Spectral Data

The ^1H NMR spectrum of **10-Deacetyltaxol** provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm)

relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ^1H NMR Chemical Shifts and Coupling Constants for **10-Deacetyltaxol** (in CDCl_3)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	5.68	d	7.1
H-3	3.82	d	7.1
H-5	4.98	dd	9.6, 2.1
H-6 α	2.55	m	
H-6 β	1.88	m	
H-7	4.42	m	
H-10	5.23	s	
H-13	6.25	t	
H-14 α	2.25	m	
H-14 β	2.21	m	
H-16 (CH ₃)	1.25	s	
H-17 (CH ₃)	1.15	s	
H-18 (CH ₃)	1.85	s	
H-19 (CH ₃)	1.68	s	
H-2'	4.80	d	
H-3'	5.79	dd	
NH	7.05	d	9.2
2-OH	3.55	d	5.0
7-OH	2.45	d	4.0
2'-OH	3.52	d	5.0
Aromatic-H	7.35-8.15	m	
4-OAc (CH ₃)	2.24	s	

Note: The chemical shifts and coupling constants are compiled from various sources and may show slight variations depending on the experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of **10-Deacetyltaxol**.

Table 2: ¹³C NMR Chemical Shifts for **10-Deacetyltaxol** (in CDCl₃)

Carbon	Chemical Shift (δ , ppm)
1	79.1
2	75.1
3	45.7
4	81.2
5	84.5
6	35.6
7	71.0
8	58.6
9	203.9
10	75.8
11	133.8
12	142.1
13	72.5
14	35.7
15	43.2
16	26.8
17	21.9
18	14.8
19	20.9
20	76.5
1'	172.8
2'	73.2
3'	55.1

4-OAc (C=O)	171.2
4-OAc (CH ₃)	21.1
Benzoyl (C=O)	167.1
Benzoyl (C-ipso)	133.7
Benzoyl (C-ortho)	130.2
Benzoyl (C-meta)	128.7
Benzoyl (C-para)	129.2
N-Benzoyl (C=O)	167.8
N-Benzoyl (C-ipso)	138.2
N-Benzoyl (C-ortho)	128.8
N-Benzoyl (C-meta)	128.5
N-Benzoyl (C-para)	131.9
Phenyl (C-ipso)	134.1
Phenyl (C-ortho)	127.2
Phenyl (C-meta)	128.9
Phenyl (C-para)	126.7

Note: The chemical shifts are compiled from various sources and may show slight variations depending on the experimental conditions.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of **10-Deacetyltaxol**. Tandem mass spectrometry (MS/MS) provides valuable information about its fragmentation pattern, aiding in structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data for **10-Deacetyltaxol**

Ion	Formula	Calculated m/z	Measured m/z
[M+H] ⁺	C ₄₅ H ₅₀ NO ₁₃ ⁺	812.3277	812.3275
[M+Na] ⁺	C ₄₅ H ₄₉ NNaO ₁₃ ⁺	834.3097	834.3093

Table 4: Key MS/MS Fragmentation Data for the [M+H]⁺ Ion of **10-Deacetyltaxol**

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss	Putative Fragment Structure
812.3	509.2	C ₁₆ H ₁₅ NO ₄	Baccatin III core
812.3	286.1	C ₂₉ H ₃₂ O ₉	Phenylisoserine side chain
509.2	449.2	C ₂ H ₄ O ₂	Loss of acetic acid from Baccatin III core

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of **10-Deacetyltaxol** is crucial for accurate structural analysis.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **10-Deacetyltaxol**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

- Instrument: 500 MHz (or higher) NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Parameters:
 - Spectral Width: 12-16 ppm
 - Acquisition Time: 2-4 s
 - Relaxation Delay: 1-5 s
 - Number of Scans: 16-64
 - Temperature: 298 K

¹³C NMR Spectroscopy:

- Instrument: 125 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
- Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
 - Spectral Width: 220-250 ppm
 - Acquisition Time: 1-2 s
 - Relaxation Delay: 2-5 s
 - Number of Scans: 1024-4096
 - Temperature: 298 K

High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is the preferred method for obtaining accurate mass data and for analyzing complex mixtures containing **10-Deacetyltaxol**.

Liquid Chromatography:

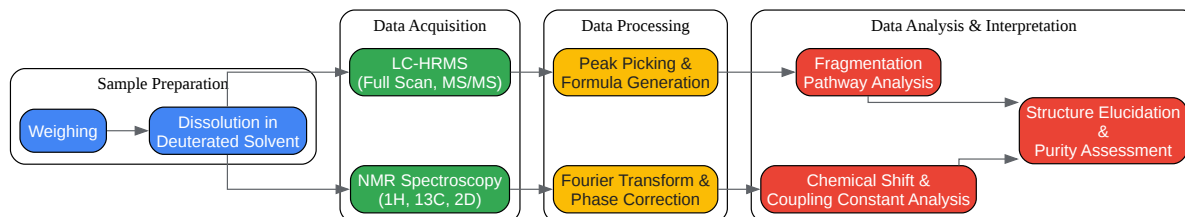
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be to start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40 $^{\circ}$ C.

Mass Spectrometry:

- Instrument: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Mass Range: m/z 150-1000.
- Resolution: > 60,000 FWHM.
- MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy of 20-40 eV.

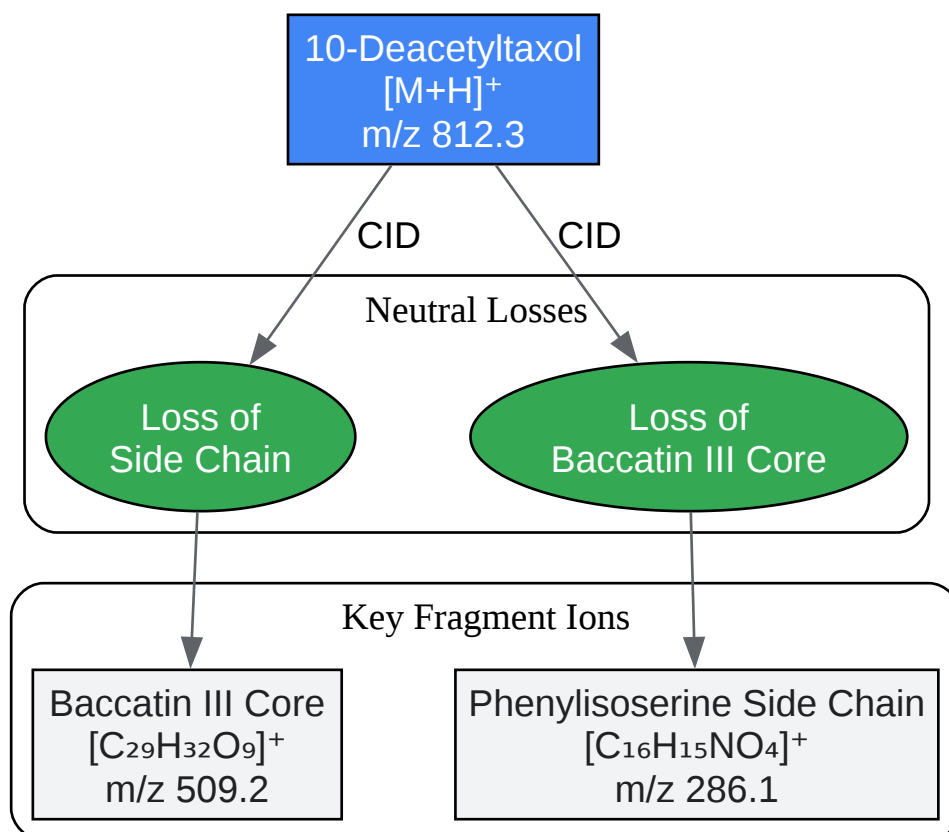
Visualization of Analytical Workflows and Structural Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the spectral analysis of **10-Deacetyltaxol**.



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Diagram 1: Experimental workflow for spectral data analysis.



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Diagram 2: Key fragmentation pathways of **10-Deacetyltaxol**.

Conclusion

The comprehensive spectral analysis of **10-Deacetyltaxol** using NMR and high-resolution mass spectrometry provides a robust framework for its structural confirmation and purity assessment. The detailed data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the development and quality control of taxane-based pharmaceuticals. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for regulatory submissions and advancing drug development programs.

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